6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound with potential biomedical applications. It is a member of the coumarin family of compounds, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Additionally, 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that the compound can inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments is its high potency against cancer cells. The compound has been shown to be effective at low concentrations, which makes it a promising candidate for cancer therapy. However, one limitation of using 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is its low solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its effectiveness.
Future Directions
There are several future directions for the research on 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to investigate the potential use of 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one in combination with other cancer therapies. Finally, the compound's potential use in other disease states, such as inflammation and oxidative stress, should be investigated.
Synthesis Methods
The synthesis of 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves the reaction of 6,8-difluoro-2H-chromen-2-one with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group by the enolate anion of the chromenone. The resulting product is a white crystalline powder with a high melting point.
Scientific Research Applications
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by disrupting the cell cycle and inducing apoptosis in cancer cells. Additionally, 6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has been investigated for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
6,8-difluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4S/c1-8-4-11(2-3-12(8)18)24(21,22)14-6-9-5-10(17)7-13(19)15(9)23-16(14)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVIVZYXVOVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one |
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